Acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester
CAS No.: 53206-76-1
Cat. No.: VC18671104
Molecular Formula: C20H31NO5
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53206-76-1 |
|---|---|
| Molecular Formula | C20H31NO5 |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | propan-2-yl 2-[2-[2-(dimethylamino)ethoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |
| Standard InChI | InChI=1S/C20H31NO5/c1-13(2)16-9-8-15(5)18(20(23)26-14(3)4)19(16)25-12-17(22)24-11-10-21(6)7/h8-9,13-14H,10-12H2,1-7H3 |
| Standard InChI Key | IDEGKAZYUMJHRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCN(C)C)C(=O)OC(C)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of acetic acid, (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)-, 2-(dimethylamino)ethyl ester is C₂₀H₃₁NO₅, with a molecular weight of 365.5 g/mol . Its IUPAC name, propan-2-yl 2-[2-[2-(dimethylamino)ethoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate, reflects the arrangement of substituents on the aromatic ring and the ester linkages. Key structural features include:
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A substituted benzoate core with isopropyl and methyl groups at positions 6 and 3, respectively.
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An isopropoxycarbonyl group at position 2 of the benzene ring.
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A dimethylaminoethyl ester side chain linked via an oxyacetate bridge.
Table 1: Key Molecular Descriptors
The compound’s LogP value suggests moderate lipophilicity, which may influence its solubility and permeability in biological systems . The polar surface area indicates potential hydrogen-bonding capacity, a critical factor in drug design .
Synthesis and Manufacturing
Synthesis of this compound typically involves multi-step esterification reactions. A common route begins with the reaction of 2-isopropoxycarbonyl-6-isopropyl-3-methylphenol with chloroacetyl chloride to form the corresponding chloroacetate intermediate. This intermediate is subsequently treated with 2-(dimethylamino)ethanol under basic conditions to yield the final ester.
Critical Reaction Parameters:
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Temperature: 60–80°C to optimize reaction kinetics without promoting side reactions.
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Catalysts: Triethylamine or pyridine to neutralize HCl byproducts.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Analytical validation via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For instance, the ¹H NMR spectrum exhibits distinct signals for the dimethylamino group (δ 2.2–2.4 ppm) and the isopropyl protons (δ 1.2–1.4 ppm).
Physicochemical Properties
Stability and Solubility
The compound is hygroscopic and susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage in anhydrous environments. It demonstrates:
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Solubility: Miscible in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but insoluble in water.
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Thermal Stability: Decomposes above 200°C, as evidenced by thermogravimetric analysis (TGA).
Spectroscopic Data
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Infrared (IR) Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O ester) and 1240 cm⁻¹ (C-O-C ether).
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Mass Spectrometry (MS): A molecular ion peak at m/z 365.22 corresponds to the exact mass of C₂₀H₃₁NO₅ .
Chemical Reactivity and Functional Transformations
The compound participates in reactions characteristic of esters and tertiary amines:
Hydrolysis
Under acidic or basic conditions, the ester bonds undergo hydrolysis to yield:
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Acidic Hydrolysis: 2-(Dimethylamino)ethanol and (2-isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)acetic acid.
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Basic Hydrolysis: Sodium salts of the carboxylic acid derivatives.
Alkylation and Acylation
The dimethylamino group can act as a nucleophile, facilitating:
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Alkylation: Formation of quaternary ammonium salts with alkyl halides.
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Acylation: Reaction with acyl chlorides to produce amide derivatives.
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